6-Chloro-3-isobutylquinoline-4-carboxylic acid
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Overview
Description
6-Chloro-3-isobutylquinoline-4-carboxylic acid is a quinoline derivative with the molecular formula C14H14ClNO2 and a molecular weight of 263.72 g/mol . This compound is characterized by a quinoline core substituted with a chlorine atom at the 6-position, an isobutyl group at the 3-position, and a carboxylic acid group at the 4-position. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-3-isobutylquinoline-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the Friedländer synthesis, which typically uses aniline derivatives and carbonyl compounds under acidic or basic conditions . Another approach is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-3-isobutylquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents at various positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce halogenated or nitrated quinoline derivatives .
Scientific Research Applications
6-Chloro-3-isobutylquinoline-4-carboxylic acid has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: It is used in the development of dyes, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 6-Chloro-3-isobutylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes or bind to receptors, thereby modulating biological pathways. For example, quinoline derivatives are known to inhibit DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication . This inhibition disrupts bacterial cell division and leads to cell death.
Comparison with Similar Compounds
6-Chloro-4-hydroxyquinoline-3-carboxylic acid: This compound has a hydroxyl group at the 4-position instead of a carboxylic acid group.
6-Chloro-3-(2-methylpropyl)-4-quinolinecarboxylic acid: This compound has a similar structure but with a different alkyl group at the 3-position.
Uniqueness: 6-Chloro-3-isobutylquinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isobutyl group at the 3-position and the carboxylic acid group at the 4-position can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H14ClNO2 |
---|---|
Molecular Weight |
263.72 g/mol |
IUPAC Name |
6-chloro-3-(2-methylpropyl)quinoline-4-carboxylic acid |
InChI |
InChI=1S/C14H14ClNO2/c1-8(2)5-9-7-16-12-4-3-10(15)6-11(12)13(9)14(17)18/h3-4,6-8H,5H2,1-2H3,(H,17,18) |
InChI Key |
JKXTUHPHORJPIV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CN=C2C=CC(=CC2=C1C(=O)O)Cl |
Origin of Product |
United States |
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